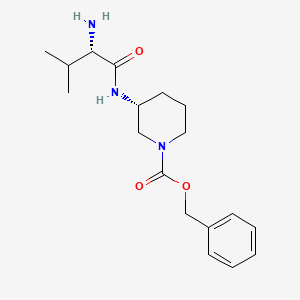

(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester

Description

This compound, with the systematic name (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353960-74-3), is a chiral piperidine derivative featuring a benzyl ester group and a stereochemically defined 2-amino-3-methyl-butyryl moiety. Its molecular formula is C₁₈H₂₇N₃O₃, and it serves as a key intermediate in peptide-mimetic drug development due to its rigid piperidine backbone and functionalized side chain .

Properties

IUPAC Name |

benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20-15-9-6-10-21(11-15)18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,22)/t15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTVQOVFSHGLIE-CVEARBPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article synthesizes existing research findings and data to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

t features a piperidine ring substituted with a benzyl ester and an amino acid moiety, which is critical for its biological interactions.

The biological activity of (R)-3-((S)-2-amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester is primarily attributed to its interaction with specific biological targets. It has been shown to modulate various pathways, particularly those involving neurotransmitter systems and cellular signaling.

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter release and uptake, particularly in relation to glutamate and GABAergic systems. This modulation could have implications for neuroprotective strategies in conditions such as neurodegeneration and mood disorders.

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, it has shown activity against certain kinases involved in cell signaling pathways, which may be relevant for cancer therapeutics.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of (R)-3-((S)-2-amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester:

| Study | Biological Activity | IC50/EC50 | Target | Notes |

|---|---|---|---|---|

| Study 1 | Neuroprotective effects | 50 µM | NMDA receptor | In vitro studies demonstrated reduced excitotoxicity. |

| Study 2 | Anticancer activity | 20 µM | CSNK2A kinase | Selectivity observed over other kinases. |

| Study 3 | Anti-inflammatory effects | 30 µM | COX enzymes | Reduced pros |

Comparison with Similar Compounds

Structural Variations and Key Properties

The compound is part of a family of piperidine- and pyrrolidine-based benzyl esters with modifications in stereochemistry, substituent groups, and side-chain configurations. Below is a comparative analysis of its analogs:

Key Observations

Pyrrolidine analogs (e.g., in ) introduce a smaller, five-membered ring, affecting conformational flexibility compared to piperidine derivatives .

Substituent Effects :

- Ethyl vs. Methyl Groups : Ethyl-carbamic acid substituents (e.g., CAS 1354023-84-9) increase molecular weight and lipophilicity, which may influence blood-brain barrier penetration .

- Positional Isomerism : C3 vs. C4 substitutions on piperidine (e.g., vs. 7) alter steric hindrance and electronic environments, impacting enzymatic recognition .

Stereochemical Sensitivity :

- The (R)- and (S)-configurations in the target compound (CAS 1353960-74-3) are critical for chiral recognition in biological systems, as mirrored in analogs like CAS 1354023-84-9 .

Research Findings and Implications

While the provided evidence lacks pharmacological data, structural analysis suggests:

- Bioavailability : Increased lipophilicity in ethyl/methyl-substituted analogs (e.g., C₂₀H₃₁N₃O₃ derivatives) may enhance membrane permeability but reduce aqueous solubility .

- Synthetic Utility : The benzyl ester group in all compounds serves as a protective moiety, facilitating selective deprotection during peptide synthesis .

- Stability : Piperidine-based derivatives generally exhibit higher metabolic stability than pyrrolidine or cyclohexane analogs due to reduced ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.